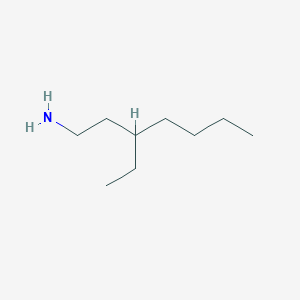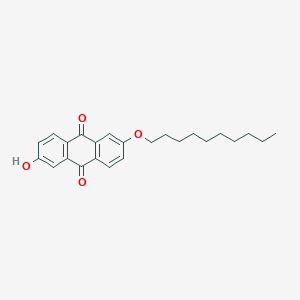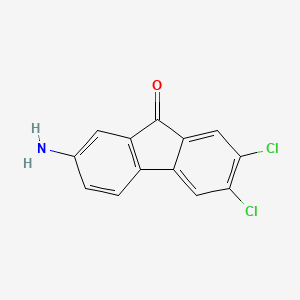
1H-Inden-1-amine,4-bromo-6-fluoro-2,3-dihydro-,(1R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-1-amine,4-bromo-6-fluoro-2,3-dihydro-,(1R)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine and fluorine atoms, which impart unique chemical properties. The compound’s structure includes an indene backbone, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-amine,4-bromo-6-fluoro-2,3-dihydro-,(1R)- typically involves multiple steps. One common method starts with the preparation of 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. This intermediate can be synthesized through a series of reactions including halogenation and fluorination of the indene precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Inden-1-amine,4-bromo-6-fluoro-2,3-dihydro-,(1R)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-amine,4-bromo-6-fluoro-2,3-dihydro-,(1R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Inden-1-amine,4-bromo-6-fluoro-2,3-dihydro-,(1R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Shares a similar indene backbone but lacks the amine group.
(1R)-6-bromo-2,3-dihydro-1H-inden-1-amine: Similar structure but without the fluorine atom.
Uniqueness
1H-Inden-1-amine,4-bromo-6-fluoro-2,3-dihydro-,(1R)- is unique due to the combination of bromine, fluorine, and amine functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H9BrFN |
|---|---|
Molekulargewicht |
230.08 g/mol |
IUPAC-Name |
(1R)-4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrFN/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,9H,1-2,12H2/t9-/m1/s1 |
InChI-Schlüssel |
WZLUVSSRKBASQR-SECBINFHSA-N |
Isomerische SMILES |
C1CC2=C([C@@H]1N)C=C(C=C2Br)F |
Kanonische SMILES |
C1CC2=C(C1N)C=C(C=C2Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


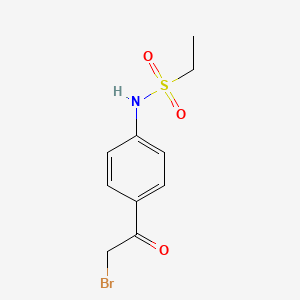
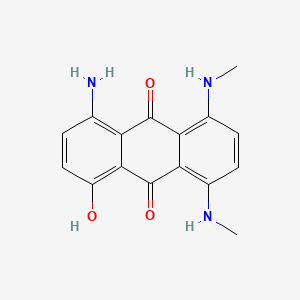
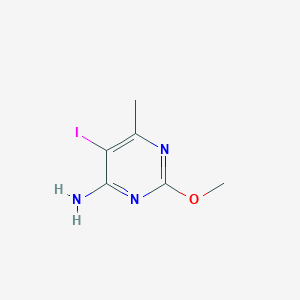
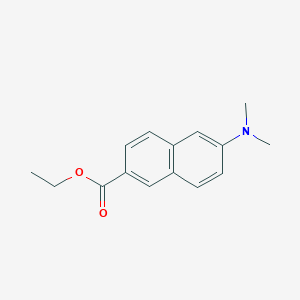
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)

![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
